5,5-Dimethyl-3-(3-pyridinylsulfonyl)-4-thiazolidinecarboxylic acid
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Overview
Description
®-5,5-dimethyl-3-(pyridin-3-ylsulfonyl)thiazolidine-4-carboxylic acid is a heterocyclic compound that features a thiazolidine ring, which is a five-membered ring containing both sulfur and nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-5,5-dimethyl-3-(pyridin-3-ylsulfonyl)thiazolidine-4-carboxylic acid typically involves multi-step reactions starting from readily available precursors. One common method involves the reaction of primary amines, aldehydes, and mercaptoacetic acid in the presence of catalysts such as BF3 and p-toluenesulfonic acid . This one-pot multicomponent reaction (MCR) is efficient and yields the desired thiazolidine derivatives with good selectivity and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Techniques such as continuous flow chemistry and the use of green chemistry principles (e.g., solvent-free reactions, recyclable catalysts) are often employed to enhance the sustainability and efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
®-5,5-dimethyl-3-(pyridin-3-ylsulfonyl)thiazolidine-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the thiazolidine ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form thiazolidine derivatives with different oxidation states.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the carbon atoms adjacent to the sulfur and nitrogen atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Reagents such as alkyl halides, acyl chlorides, and various nucleophiles (e.g., amines, thiols) are employed under appropriate conditions (e.g., acidic or basic media).
Major Products
The major products formed from these reactions include sulfoxides, sulfones, reduced thiazolidine derivatives, and various substituted thiazolidine compounds .
Scientific Research Applications
Chemistry
In chemistry, ®-5,5-dimethyl-3-(pyridin-3-ylsulfonyl)thiazolidine-4-carboxylic acid is used as a building block for the synthesis of more complex molecules
Biology and Medicine
This compound has shown potential in medicinal chemistry due to its biological activity. Thiazolidine derivatives are known for their anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties . Research is ongoing to explore its efficacy in treating various diseases and conditions.
Industry
In the industrial sector, ®-5,5-dimethyl-3-(pyridin-3-ylsulfonyl)thiazolidine-4-carboxylic acid is used in the development of pharmaceuticals, agrochemicals, and other specialty chemicals. Its versatility makes it a valuable intermediate in the production of various commercial products .
Mechanism of Action
The mechanism of action of ®-5,5-dimethyl-3-(pyridin-3-ylsulfonyl)thiazolidine-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The thiazolidine ring can interact with enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in cancer cell proliferation or inflammation, thereby exerting its therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Thiazolidinone: Another derivative of thiazolidine with a carbonyl group at the 4-position, known for its diverse pharmacological properties.
Thiazolidinedione: A class of compounds with antidiabetic properties, structurally related to thiazolidine.
Uniqueness
®-5,5-dimethyl-3-(pyridin-3-ylsulfonyl)thiazolidine-4-carboxylic acid is unique due to the presence of the pyridin-3-ylsulfonyl group, which enhances its pharmacological properties and allows for specific interactions with biological targets. This structural feature distinguishes it from other thiazolidine derivatives and contributes to its potential as a therapeutic agent .
Properties
IUPAC Name |
5,5-dimethyl-3-pyridin-3-ylsulfonyl-1,3-thiazolidine-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O4S2/c1-11(2)9(10(14)15)13(7-18-11)19(16,17)8-4-3-5-12-6-8/h3-6,9H,7H2,1-2H3,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGBBDTSPDSBUSY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(N(CS1)S(=O)(=O)C2=CN=CC=C2)C(=O)O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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